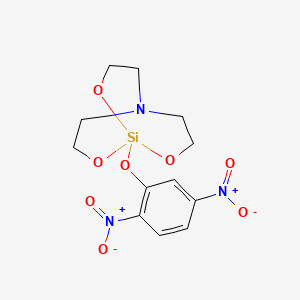
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2,5-dinitrophenoxy)- is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH2CH2)3N in good yields . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Analyse Des Réactions Chimiques
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dinitrophenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include mercury (II) salts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent for the synthesis of 1-substituted silatranes.
Industry: The compound’s unique structure and reactivity make it useful in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- involves its interaction with molecular targets such as enzymes. As a reversible cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- include other silatranes such as:
Phenylsilatrane: Known for its use in organic synthesis.
1-Substituted Silatranes: These compounds have similar structures but different substituents, leading to variations in their reactivity and applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- lies in its specific substituent, the dinitrophenoxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
86881-27-8 |
|---|---|
Formule moléculaire |
C12H15N3O8Si |
Poids moléculaire |
357.35 g/mol |
Nom IUPAC |
1-(2,5-dinitrophenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H15N3O8Si/c16-14(17)10-1-2-11(15(18)19)12(9-10)23-24-20-6-3-13(4-7-21-24)5-8-22-24/h1-2,9H,3-8H2 |
Clé InChI |
DWHFWWIHSPHMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)OC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


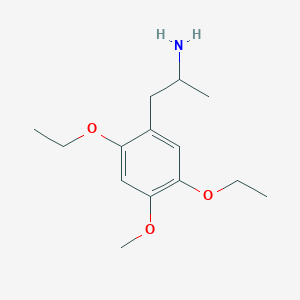



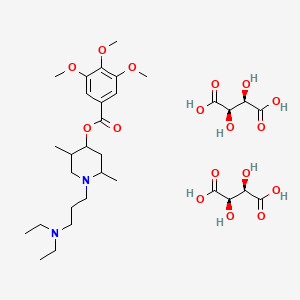
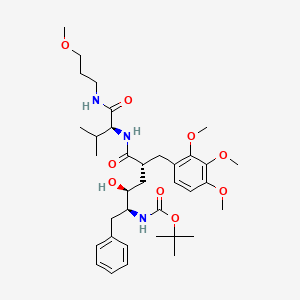
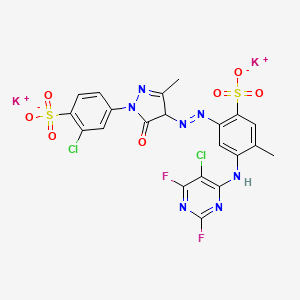
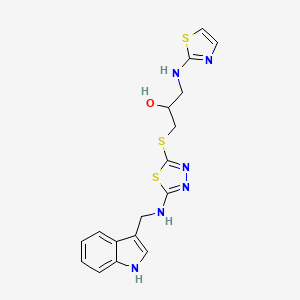
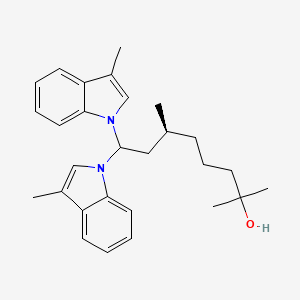

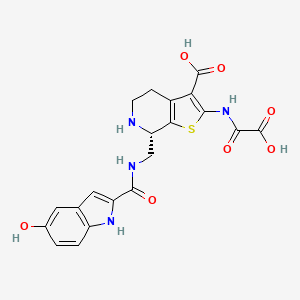
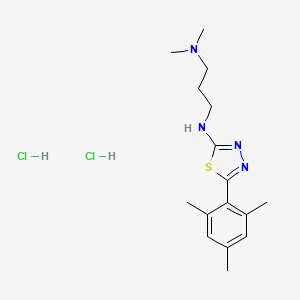
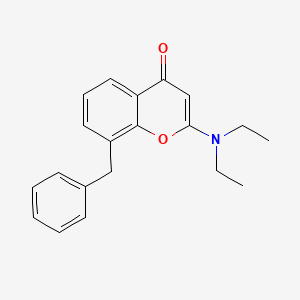
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
